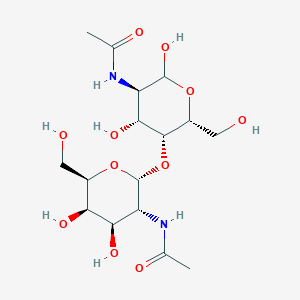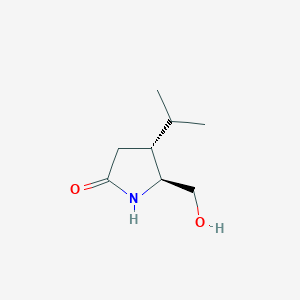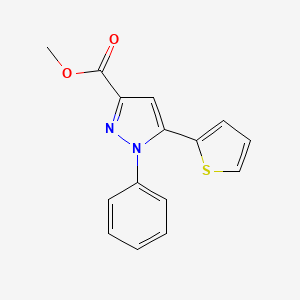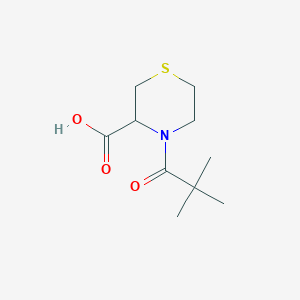
(3,3-Difluorocyclobutyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluorocyclobutyl)hydrazine is a chemical compound with the molecular formula C4H8F2N2. It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydrazine group.
Preparation Methods
The synthesis of (3,3-Difluorocyclobutyl)hydrazine typically involves the following steps:
Synthetic Routes:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-efficiency and safety.
Chemical Reactions Analysis
(3,3-Difluorocyclobutyl)hydrazine undergoes various chemical reactions, including:
Substitution: The hydrazine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,3-Difluorocyclobutyl)hydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclobutyl)hydrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(3,3-Difluorocyclobutyl)hydrazine can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C4H8F2N2 |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
(3,3-difluorocyclobutyl)hydrazine |
InChI |
InChI=1S/C4H8F2N2/c5-4(6)1-3(2-4)8-7/h3,8H,1-2,7H2 |
InChI Key |
ZOTPREGTSIZXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)




![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)




![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)
